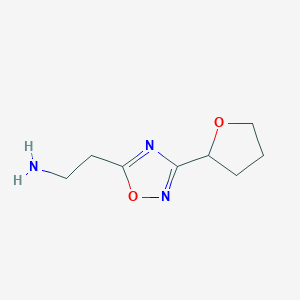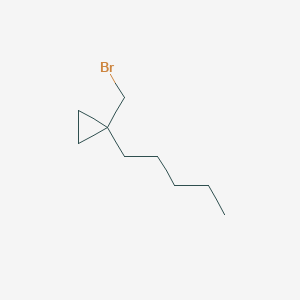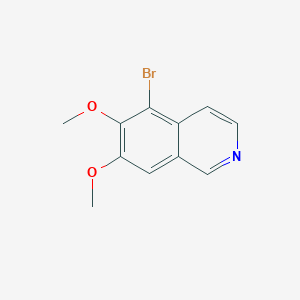![molecular formula C8H13NO B13207460 4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
4-Methyl-4-azaspiro[2.5]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-azaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-one can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane rings with conventional chemical transformations. This process typically requires minimal chromatographic purifications to yield the desired compound . Specific reaction conditions, such as temperature and solvent choice, can vary depending on the exact synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale methods, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-azaspiro[2.5]octan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
4-Methyl-4-azaspiro[2.5]octan-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-azaspiro[2.5]octan-7-amine: This compound is structurally similar but contains an amine group instead of a ketone group.
4-Oxaspiro[2.5]octan-7-one: This compound features an oxygen atom in the spirocyclic ring instead of a nitrogen atom.
Uniqueness
4-Methyl-4-azaspiro[2.5]octan-7-one is unique due to its specific spirocyclic structure, which includes a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
4-methyl-4-azaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-7(10)6-8(9)3-4-8/h2-6H2,1H3 |
Clave InChI |
NBXLRAMAGVQRIY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=O)CC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)



amine](/img/structure/B13207406.png)

![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)


![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
